Ethyl 5-bromo-3-fluoropicolinate
Description
Ethyl 5-bromo-3-fluoropicolinate is a halogenated picolinate ester featuring a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester moiety.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 5-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
WNKRKPBQQRDZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of Ethyl 5-bromo-3-fluoropicolinate are other picolinate esters, such as Mthis compound , which differ only in the ester substituent (methyl vs. ethyl). Below is a detailed comparison:
Key Differences and Implications
Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability in biological systems. Solubility: The ethyl derivative may show lower aqueous solubility but better compatibility with non-polar solvents, influencing reaction conditions in synthetic applications.
Synthetic Utility :
- Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, whereas methyl esters may hydrolyze more readily under basic conditions. This stability difference could affect their roles as intermediates in multi-step syntheses.
Discontinuation may also reflect shifting research priorities toward analogs with alternative substituents (e.g., chlorine or trifluoromethyl groups).
Table 1: Comparative Data for Ethyl and Mthis compound
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